1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene
Description
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a chlorine atom at position 4, and a 2-methoxyethyl group (-CH2CH2OCH3) at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development. Its structure combines electron-withdrawing halogens (Br, Cl) with an electron-donating methoxyethyl group, creating a balance of electronic effects that influence reactivity and solubility .
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2-methoxyethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDCNILALSKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be synthesized through a multi-step process involving the introduction of bromine, chlorine, and the methoxy-ethyl group onto the benzene ring. One common method involves the following steps:
Chlorination: The chlorination step involves the use of chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce a chlorine atom onto the benzene ring.
Methoxy-ethylation:
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy-ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy-ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH₃) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products such as aldehydes or carboxylic acids.
Reduction: Products with reduced halogen content or reduced methoxy-ethyl group.
Scientific Research Applications
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Pharmaceutical Research: It can be used as a starting material for the synthesis of potential drug candidates.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic systems.
Nucleophilic Substitution: The methoxy-ethyl group can participate in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene is an organic compound known for its diverse biological activities and applications in scientific research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and applications in various fields.
Chemical Structure and Properties
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene has the molecular formula CHBrClO. The presence of bromine and chlorine atoms, along with a methoxyethyl side group, significantly influences its chemical reactivity and biological interactions.
Electrophilic Aromatic Substitution:
The primary mechanism through which 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene exerts its biological effects is via electrophilic aromatic substitution. In this reaction, the compound acts as an electrophile, forming a positively charged intermediate that can undergo further reactions to yield various substituted products.
Biochemical Interactions:
The compound participates in free radical bromination reactions, impacting nucleophiles and leading to substitution reactions that can alter enzyme activity and cellular functions. It has been shown to influence metabolic pathways by modifying enzyme activities, potentially leading to changes in metabolite levels.
Pharmacokinetics
The pharmacokinetic profile of 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene indicates a logP value of 2.91, suggesting a lipophilic nature that may facilitate bioaccumulation in biological systems. The compound's vapor pressure is approximately 0.1±0.5 mmHg at 25°C, indicating stability under standard conditions.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. Compounds with similar structures have shown promising inhibitory activities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Study on Neuroprotective Effects:
In a study examining modified Tacrine derivatives (structurally similar to 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene), it was found that these compounds exhibited significant AChE inhibitory activity with IC50 values in the low micromolar range. This suggests that similar brominated compounds could offer neuroprotective benefits by enhancing cholinergic signaling in the brain .
Applications
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene is utilized across various fields:
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.
- Biological Research: The compound is used to study enzyme-catalyzed reactions and investigate biological pathways involving brominated compounds.
- Pharmaceutical Development: Its potential use in drug discovery is being explored, particularly for developing brominated drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
